molecular formula C22H19Br2NO4 B12732122 4'-Hydroxydeltamethrin CAS No. 66855-89-8

4'-Hydroxydeltamethrin

Cat. No.: B12732122
CAS No.: 66855-89-8
M. Wt: 521.2 g/mol
InChI Key: RLMJIYYRLVNAOJ-NSHGMRRFSA-N
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Description

4’-Hydroxydeltamethrin is a metabolite of deltamethrin, a widely used pyrethroid insecticide. Pyrethroids are synthetic chemicals modeled after pyrethrins, natural insecticides derived from chrysanthemum flowers. 4’-Hydroxydeltamethrin is formed through the metabolic process involving cytochrome P450 enzymes, which hydroxylate deltamethrin at the 4’ position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxydeltamethrin typically involves the hydroxylation of deltamethrin. This process is catalyzed by cytochrome P450 enzymes, specifically CYP6BQ9 and CYP6BQ23, which introduce a hydroxyl group at the 4’ position of the deltamethrin molecule .

Industrial Production Methods

Industrial production of 4’-Hydroxydeltamethrin is not commonly practiced as it is primarily a metabolite formed in biological systems. the synthesis can be replicated in vitro using recombinant cytochrome P450 enzymes to produce the compound for research purposes .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxydeltamethrin undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.

    Reduction: Although less common, reduction reactions can modify the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of cytochrome P450 enzymes.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles can be used to substitute the hydroxyl group under acidic or basic conditions.

Major Products

The major products formed from these reactions include more polar metabolites that are often more easily excreted from biological systems .

Scientific Research Applications

4’-Hydroxydeltamethrin has several applications in scientific research:

Mechanism of Action

4’-Hydroxydeltamethrin exerts its effects primarily through its interaction with sodium channels in the nervous system. It prolongs the opening of these channels, leading to continuous nerve firing and eventual paralysis of the target organism. The hydroxylation at the 4’ position does not significantly alter this mechanism but may affect the compound’s overall toxicity and environmental persistence .

Comparison with Similar Compounds

Similar Compounds

    Deltamethrin: The parent compound, widely used as an insecticide.

    Tau-fluvalinate: Another pyrethroid insecticide that undergoes similar metabolic processes.

    Permethrin: A commonly used pyrethroid with a similar mode of action.

Uniqueness

4’-Hydroxydeltamethrin is unique due to its specific hydroxylation at the 4’ position, which can influence its metabolic fate and toxicity. This specific modification allows researchers to study the detailed metabolic pathways and resistance mechanisms in insects .

Properties

CAS No.

66855-89-8

Molecular Formula

C22H19Br2NO4

Molecular Weight

521.2 g/mol

IUPAC Name

[(S)-cyano-[3-(4-hydroxyphenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H19Br2NO4/c1-22(2)17(11-19(23)24)20(22)21(27)29-18(12-25)13-4-3-5-16(10-13)28-15-8-6-14(26)7-9-15/h3-11,17-18,20,26H,1-2H3/t17-,18+,20-/m0/s1

InChI Key

RLMJIYYRLVNAOJ-NSHGMRRFSA-N

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Br)Br)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Br)Br)C

Origin of Product

United States

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